3,6-dichloro-4-thiophen-2-ylpyridazine
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Overview
Description
3,6-dichloro-4-thiophen-2-ylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and a thiophene ring at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-4-thiophen-2-ylpyridazine typically involves the reaction of 3,6-dichloropyridazine with thiophene derivatives under specific conditions. One common method involves the use of phosphorus oxychloride as a reagent to facilitate the chlorination process . The reaction is carried out in a suitable solvent, such as dichloromethane, at temperatures ranging from 0 to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-4-thiophen-2-ylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation Products: Oxidation of the thiophene ring yields sulfoxides or sulfones.
Reduction Products: Reduction of the thiophene ring leads to thiol derivatives.
Scientific Research Applications
3,6-dichloro-4-thiophen-2-ylpyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Agricultural Chemistry: It is employed as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 3,6-dichloro-4-thiophen-2-ylpyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the thiophene ring and has different chemical properties and applications.
3,6-Dichloro-4-methylpyridazine: Contains a methyl group instead of a thiophene ring, leading to variations in reactivity and applications.
Uniqueness
3,6-dichloro-4-thiophen-2-ylpyridazine is unique due to the presence of both chlorine and thiophene substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C8H4Cl2N2S |
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Molecular Weight |
231.10 g/mol |
IUPAC Name |
3,6-dichloro-4-thiophen-2-ylpyridazine |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h1-4H |
InChI Key |
ZJMUMFQTMSYALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
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